molecular formula C8H8Cl2NaO4+ B13129265 sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate

sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate

Cat. No.: B13129265
M. Wt: 262.04 g/mol
InChI Key: LNSAEWXPCBLGDX-UHFFFAOYSA-N
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Description

Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate, also known as sodium 2,4-dichlorophenoxyacetate monohydrate, is a synthetic compound widely used in agriculture and plant biology. It is a sodium salt of 2,4-dichlorophenoxyacetic acid, a type of synthetic auxin (plant hormone) that mimics the natural plant hormone indole-3-acetic acid. This compound is primarily used as a herbicide to control broadleaf weeds in various crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate can be synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide. The process involves dissolving 2,4-dichlorophenol in an alcohol solvent and then adding a sodium hydroxide solution. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of sodium 2,4-dichlorophenoxyacetate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of reactors where 2,4-dichlorophenol and sodium hydroxide are combined, followed by crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce less chlorinated derivatives .

Scientific Research Applications

Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate involves its role as a synthetic auxin. It is absorbed by plant leaves and transported to the meristematic tissues, where it disrupts normal growth processes. The compound induces uncontrolled cell division and elongation, leading to the death of susceptible plants. It primarily targets the auxin receptors and pathways involved in plant growth regulation .

Comparison with Similar Compounds

Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate is part of a group of synthetic auxins, including:

    2,4,5-Trichlorophenoxyacetic acid: Similar in structure but with an additional chlorine atom.

    2-Methyl-4-chlorophenoxyacetic acid: Contains a methyl group instead of one of the chlorine atoms.

    2-(2-Methyl-4-chlorophenoxy)propionic acid: Features a propionic acid group instead of acetic acid.

Uniqueness

What sets this compound apart is its specific combination of chlorine atoms and its sodium salt form, which enhances its solubility and effectiveness as a herbicide .

Properties

Molecular Formula

C8H8Cl2NaO4+

Molecular Weight

262.04 g/mol

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate

InChI

InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1;

InChI Key

LNSAEWXPCBLGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.O.[Na+]

Origin of Product

United States

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